molecular formula C9H8F3NO B1352057 [4-(Trifluoromethyl)phenyl]acetamide CAS No. 41360-55-8

[4-(Trifluoromethyl)phenyl]acetamide

Cat. No. B1352057
CAS RN: 41360-55-8
M. Wt: 203.16 g/mol
InChI Key: CHGYICZMKKIHQI-UHFFFAOYSA-N
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Description

“[4-(Trifluoromethyl)phenyl]acetamide” is an organic compound with the molecular formula C9H8F3NO . It is also known as 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide .


Synthesis Analysis

The synthesis of “[4-(Trifluoromethyl)phenyl]acetamide” involves the condensation of 3-trifluoromethylaniline and 4-nitrobenzaldehyde to form a dimer interface . Trifluoromethylpyridines, which are structurally similar, have been synthesized and applied in the agrochemical and pharmaceutical industries .


Molecular Structure Analysis

The molecular structure of “[4-(Trifluoromethyl)phenyl]acetamide” can be viewed using Java or Javascript .


Chemical Reactions Analysis

“[4-(Trifluoromethyl)phenyl]acetamide” undergoes diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd (OAc) 2, KHCO 3, and t-amyl alcohol . It also participates in site-selective Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

“[4-(Trifluoromethyl)phenyl]acetamide” has a density of 1.3±0.1 g/cm3, a boiling point of 299.3±40.0 °C at 760 mmHg, and a flash point of 134.8±27.3 °C . It also has a molar refractivity of 45.5±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 156.0±3.0 cm3 .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of [4-(Trifluoromethyl)phenyl]acetamide, focusing on unique applications:

Synthesis of Fluorescent Chemosensors

This compound has been utilized in the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors. These chemosensors are designed to detect specific ions or molecules, making them useful in various analytical applications .

Development of Molecularly Imprinted Polymers

The deposition of thiophene derivatives with a –PhCF3 group, such as [4-(Trifluoromethyl)phenyl]acetamide, is a promising alternative for creating molecularly imprinted polymers. These polymers have potential applications in sensor technology .

Fluorine NMR Studies

[4-(Trifluoromethyl)phenyl]acetamide is used in fluorine (19F) NMR studies to evaluate the chemical shift sensitivity of trifluoromethyl tags. This is crucial for the elucidation of distinct protein conformers or states .

Antimicrobial Agents

N-(trifluoromethyl)phenyl substituted pyrazole derivatives, synthesized using [4-(Trifluoromethyl)phenyl]acetamide, have shown potency as antimicrobial agents, indicating their potential use in developing new medications .

Crop Protection Industry

The development of fluorinated organic chemicals, including [4-(Trifluoromethyl)phenyl]acetamide, is becoming increasingly important in the crop protection industry. These compounds are used in the synthesis of pesticides .

Safety And Hazards

“[4-(Trifluoromethyl)phenyl]acetamide” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a flammable liquid and vapor. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using only non-sparking tools, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Trifluoromethyl derivatives, such as “[4-(Trifluoromethyl)phenyl]acetamide”, are expected to have many novel applications in the future due to their unique physicochemical properties . They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries .

properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO/c10-9(11,12)7-3-1-6(2-4-7)5-8(13)14/h1-4H,5H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGYICZMKKIHQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40194311
Record name (4-(Trifluoromethyl)phenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40194311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Trifluoromethyl)phenyl]acetamide

CAS RN

41360-55-8
Record name 4-(Trifluoromethyl)benzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41360-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethyl)benzeneacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041360558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-(Trifluoromethyl)phenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40194311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(trifluoromethyl)phenyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.285
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-(TRIFLUOROMETHYL)BENZENEACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAV5FV4ABV
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What biological activities have been reported for derivatives of [4-(trifluoromethyl)phenyl]acetamide?

A1: Derivatives of [4-(trifluoromethyl)phenyl]acetamide have shown promising inhibitory activity against α-glucosidase and α-amylase enzymes, which are key players in regulating blood sugar levels. [, ] Additionally, some derivatives exhibited anti-inflammatory properties by inhibiting tetradecanoylphorbol acetate (TPA)-induced edema and reducing myeloperoxidase activity and leukocyte infiltration. [] Furthermore, certain derivatives displayed anticancer activity against specific cancer cell lines, including breast cancer (MDA) and prostate cancer (PC3). []

Q2: How do these compounds interact with their targets to exert their biological effects?

A2: While the exact mechanism of action varies depending on the specific target and derivative, some insights have been gained through kinetic studies and molecular docking simulations. For instance, in the case of α-glucosidase and α-amylase inhibition, kinetic studies suggest that certain derivatives act through a competitive mode of inhibition. [] Molecular docking studies have provided further support for these findings, revealing key binding interactions between the compounds and the active sites of these enzymes. []

Q3: What is the significance of the trifluoromethyl group in these compounds?

A3: The trifluoromethyl group plays a crucial role in the biological activity and physicochemical properties of these compounds. Studies comparing different trifluoromethyl tags in the context of 19F NMR studies of proteins have shown that the position and chemical environment of the trifluoromethyl group significantly influence the chemical shift sensitivity of the 19F nucleus. [, ] This sensitivity is crucial for detecting subtle changes in protein conformation and topology, making these compounds valuable tools for studying protein function and drug screening.

Q4: Have any structure-activity relationship (SAR) studies been conducted on these compounds?

A4: Yes, several SAR studies have been conducted, exploring the impact of different substituents on the phenyl ring and the acetamide nitrogen on the biological activity of these compounds. For instance, the presence of electron-donating or -withdrawing groups at specific positions on the phenyl ring can significantly influence the potency and selectivity of the compounds towards various targets. [, ] Moreover, modifications to the acetamide nitrogen, such as the introduction of bulky or hydrophobic substituents, can also impact the activity and physicochemical properties of the compounds. [, ]

Q5: Are there any analytical methods used to characterize and study these compounds?

A5: Various analytical techniques are employed for characterizing and studying these compounds, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [, , ] NMR spectroscopy, specifically 19F NMR, is particularly useful for studying compounds containing the trifluoromethyl group, as it provides valuable information about the chemical environment and dynamics of the fluorine atoms. [, ] X-ray crystallography has also been used to elucidate the three-dimensional structures of some derivatives and their complexes, providing insights into their binding modes and intermolecular interactions. []

Q6: What are the potential applications of [4-(trifluoromethyl)phenyl]acetamide derivatives in drug discovery?

A6: Given their diverse biological activities, [4-(trifluoromethyl)phenyl]acetamide derivatives hold promise as potential therapeutic agents for various diseases. Their inhibitory activity against α-glucosidase and α-amylase suggests potential applications in the development of new antidiabetic drugs. [] Their anti-inflammatory properties make them attractive candidates for treating inflammatory disorders. [] Furthermore, their demonstrated anticancer activity against specific cancer cell lines warrants further investigation for potential use in cancer therapy. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.